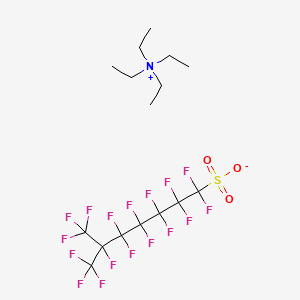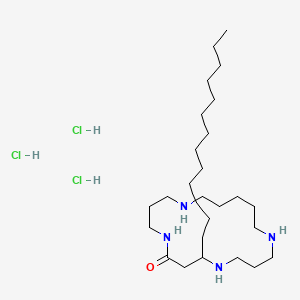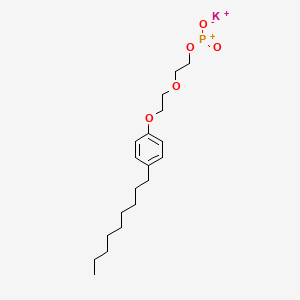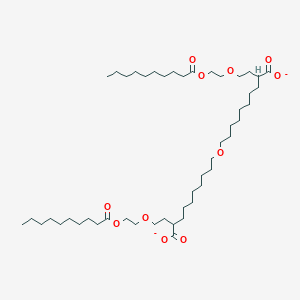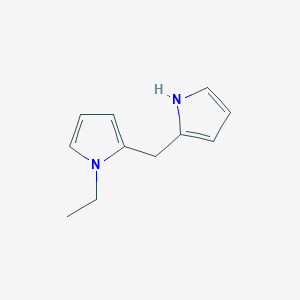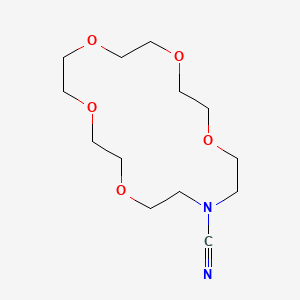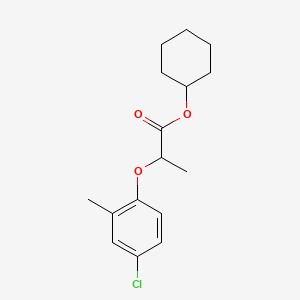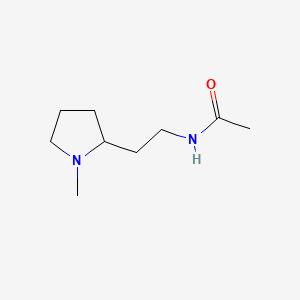
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a methyl group at the second position and an acetamide group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Acetamide Formation: The final step involves the reaction of the N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.
Mecanismo De Acción
The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the acetamide group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its use.
Comparación Con Compuestos Similares
N-(2-(1-Pyrrolidinyl)ethyl)acetamide: Lacks the methyl group at the second position of the pyrrolidine ring.
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is unique due to the presence of the methyl group at the second position of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
83732-74-5 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)10-6-5-9-4-3-7-11(9)2/h9H,3-7H2,1-2H3,(H,10,12) |
Clave InChI |
ICPOSULTPHUPHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



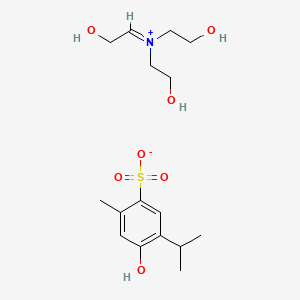

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)

